molecular formula C14H14Cl2O4 B8723685 6,7-Dichloro-2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid CAS No. 54196-90-6

6,7-Dichloro-2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid

Cat. No. B8723685
CAS RN: 54196-90-6
M. Wt: 317.2 g/mol
InChI Key: GCWIEWHVHGXXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid is a useful research compound. Its molecular formula is C14H14Cl2O4 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dichloro-2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloro-2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54196-90-6

Product Name

6,7-Dichloro-2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid

Molecular Formula

C14H14Cl2O4

Molecular Weight

317.2 g/mol

IUPAC Name

2-[(6,7-dichloro-2-ethyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

InChI

InChI=1S/C14H14Cl2O4/c1-3-14(2)5-7-4-8(20-6-9(17)18)11(15)12(16)10(7)13(14)19/h4H,3,5-6H2,1-2H3,(H,17,18)

InChI Key

GCWIEWHVHGXXHE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-ethyl-2-methyl-5-hydroxy-6,7-dichloro-1-indanone (3.6 g., 0.014 mole), potassium carbonate (4.2 g.), ethyl bromoacetate (5.0 g.) in DMF (40 ml.) is warmed in an inert atmosphere at 55° C. for one hour, then treated with water (40 ml.) and 10N sodium hydroxide (6 ml.) and heated on a steam bath for 11/2 hours. The reaction mixture is poured into dilute aqueous hydrochloric acid, extracted with ether, washed with water and dried over magnesium sulfate. The ether is evaporated at reduced pressure affording the crude product which melts at 168° C. after recrystallization from nitromethane.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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